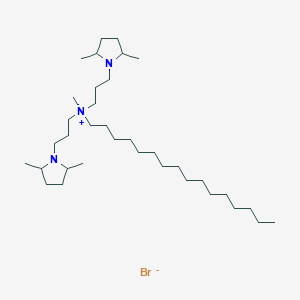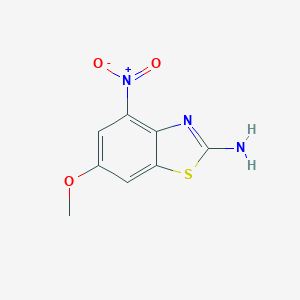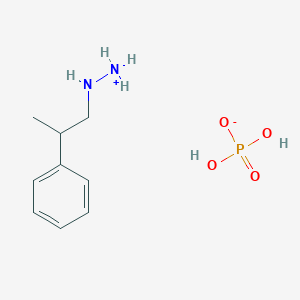
1,6-Dibromonaphthalene
Descripción general
Descripción
1,6-Dibromonaphthalene is a brominated derivative of naphthalene, a polycyclic aromatic hydrocarbon. It is a white crystalline solid with the molecular formula C₁₀H₆Br₂ and a molecular weight of 285.96 g/mol . This compound is known for its high uptake in the lungs and lower uptake in the brain . It is used as a ligand for metal ions such as copper, iron, and zinc .
Aplicaciones Científicas De Investigación
1,6-Dibromonaphthalene has several scientific research applications:
Mecanismo De Acción
Target of Action
1,6-Dibromonaphthalene is a brominated derivative of naphthalene . It has been shown to have a high uptake in the lungs and lower uptake in the brain . This compound can be used as a ligand for metal ions, such as copper, iron, and zinc . These metal ions play crucial roles in various biological processes, including enzymatic reactions, signal transduction, and gene regulation.
Mode of Action
It is known that brominated compounds like this compound can participate in electrophilic aromatic substitution reactions . In these reactions, the bromine atoms can act as leaving groups, allowing the compound to form bonds with other molecules or ions. This property may contribute to its ability to act as a ligand for metal ions .
Biochemical Pathways
Given its ability to act as a ligand for metal ions , it may influence pathways that involve these ions. For example, it could potentially affect the activity of metalloenzymes, which are enzymes that require metal ions for their function.
Pharmacokinetics
It has been shown to have a high uptake in the lungs and lower uptake in the brain . This suggests that it may be readily absorbed into the body, but its distribution may be uneven. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation for a comprehensive understanding .
Result of Action
Given its ability to act as a ligand for metal ions , it may influence the activity of metalloenzymes and other metal-dependent processes. This could potentially lead to changes in cellular function, although the specifics would depend on the exact nature of the compound’s interactions with its targets.
Métodos De Preparación
1,6-Dibromonaphthalene can be synthesized through the bromination of naphthalene. One common method involves the use of bromine in carbon tetrachloride as a solvent. The reaction is carried out under reflux conditions with continuous stirring until the evolution of hydrogen bromide ceases . Another method involves photobromination of naphthalene with molecular bromine, which gives a high yield of dibromonaphthalene . Industrial production methods typically involve similar bromination reactions but on a larger scale, ensuring high purity and yield.
Análisis De Reacciones Químicas
1,6-Dibromonaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxyl, amine, or alkyl groups.
Oxidation and Reduction Reactions: While specific oxidation and reduction reactions of this compound are less documented, similar compounds often undergo these reactions under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions with boronic acids in the presence of palladium catalysts to form biaryl compounds.
Common reagents used in these reactions include bromine, carbon tetrachloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
1,6-Dibromonaphthalene can be compared with other brominated naphthalene derivatives such as 1,5-dibromonaphthalene and 2,6-dibromonaphthalene. These compounds share similar chemical properties but differ in their specific substitution patterns and resulting chemical behavior . For instance, 1,5-dibromonaphthalene forms isostructural lattices with hydrogen bonding, while this compound does not . This unique substitution pattern of this compound makes it particularly useful in certain synthetic applications.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical properties and ability to form complexes with metal ions make it a valuable tool in scientific research and industrial processes.
Propiedades
IUPAC Name |
1,6-dibromonaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIAXCYSKMFFOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20401530 | |
| Record name | 1,6-dibromonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20401530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19125-84-9 | |
| Record name | 1,6-dibromonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20401530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















